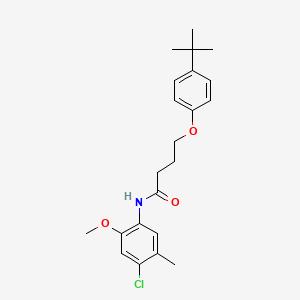
4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to "4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide" often involves complex organic reactions, where precursors are carefully chosen to introduce specific functional groups. For instance, compounds synthesized from 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene show the importance of di-tert-butyl side groups and twisted-biphenyl structures in increasing the inter-chain distance, thereby affecting the material's properties like dielectric constants and solubility (Chern, Twu, & Chen, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as those derived from 4-methoxyphenol, showcases the significance of intermolecular interactions, like hydrogen bonding and π-π stacking, in determining the crystalline and molecular arrangement (Ajibade & Andrew, 2021). These interactions play a crucial role in the stability and physical properties of the material.
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups, leading to various chemical reactions. For example, reactions involving tert-butylphenol derivatives demonstrate the influence of substituents on reaction pathways and product formation (Kawai, Umezawa, Shimada, & Higuchi, 1988). Understanding these reactions is essential for tailoring the compound's functionality for specific applications.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and glass transition temperatures, are determined by the compound's molecular structure. The introduction of bulky groups like di-tert-butyl can enhance solubility and increase glass transition temperatures, making the compound suitable for high-performance materials (Chern, Twu, & Chen, 2009).
Applications De Recherche Scientifique
Polymer Synthesis and Modification
Research has focused on the synthesis of monomers and polymers with specific functionalities for improved material properties. For instance, the alkylation of 4-methoxyphenol with 2-ethylhexyl bromide, followed by chloromethylation, has been used to synthesize poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV) monomers, demonstrating an approach to modify polymer properties for potential use in electronic and photonic devices (Anderson et al., 2008).
Renewable Resin and Coating Materials
Studies on renewable resources have led to the development of thermosetting resins derived from natural compounds, such as eugenol. This research shows the potential for creating high-performance, sustainable materials suitable for various applications, including coatings and composites that can withstand maritime environments (Harvey et al., 2014).
Antioxidant and Stabilization Properties
Phenolic compounds have been extensively studied for their antioxidant properties, which are crucial in material science for preventing oxidation and degradation of materials. Research on combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate explores the stabilization efficiency of phenolic compounds in polypropylene, indicating their potential use in enhancing the durability of plastics and other polymeric materials (Mosnáček et al., 2003).
Environmental and Health Impact Studies
The environmental persistence and impact of phenolic compounds, often used as antioxidants in consumer products, have been a subject of research, focusing on their behavior in aquatic environments and potential health effects. This research is vital for understanding the ecological footprint of such chemicals and their safe use in applications (Quednow & Püttmann, 2009).
Propriétés
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO3/c1-15-13-19(20(26-5)14-18(15)23)24-21(25)7-6-12-27-17-10-8-16(9-11-17)22(2,3)4/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDXEMVRNNNZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)
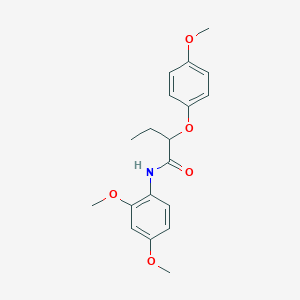
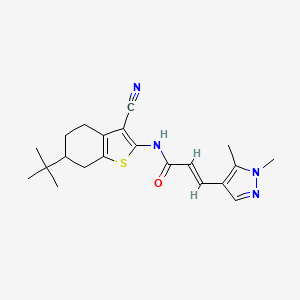


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)
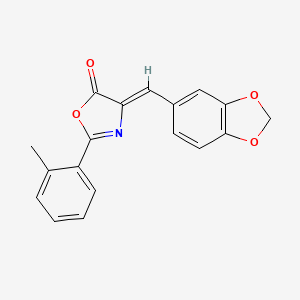
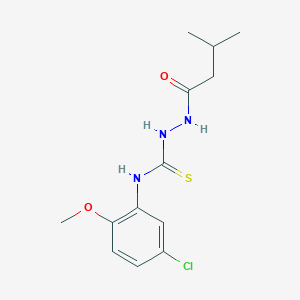
![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)
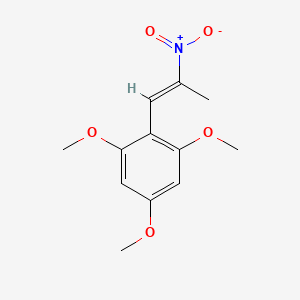
![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)